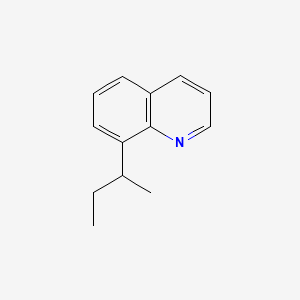

8-(sec-Butyl)quinoline

Description

Quinolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds, drawing continuous interest from researchers due to their versatile applications. nih.govontosight.ai They are integral to medicinal chemistry, forming the core structure of numerous pharmaceuticals with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antimalarial properties. nih.govontosight.ai Beyond their therapeutic potential, quinolines serve as crucial building blocks in the synthesis of functional materials and as ligands in coordination chemistry. tandfonline.comrsc.org The reactivity and properties of the quinoline (B57606) ring system can be significantly altered by the introduction of various substituents.

The substitution at the 8-position of the quinoline ring introduces significant steric and electronic effects that modulate the molecule's behavior. The proximity of the 8-substituent to the nitrogen atom in the pyridine (B92270) ring creates a sterically hindered environment. This steric hindrance can influence the molecule's conformation and its ability to interact with other molecules or metal centers. For instance, the bulkiness of an alkyl group at the 8-position can impede the coordination of the quinoline nitrogen to a metal ion, a crucial aspect in the design of catalysts and functional coordination complexes. tandfonline.com

From an electronic standpoint, alkyl groups, such as the sec-butyl group, are generally considered to be electron-donating through an inductive effect. This can increase the electron density of the quinoline ring system, potentially affecting its reactivity in electrophilic substitution reactions and altering its photophysical properties. mdpi.com The specific nature of the alkyl group—its size, branching, and conformation—dictates the extent of these steric and electronic contributions, allowing for precise control over the molecule's characteristics.

The focused investigation of 8-(sec-Butyl)quinoline and its analogues is driven by the unique combination of steric and electronic properties conferred by the sec-butyl group. This branched alkyl substituent provides a distinct steric profile compared to smaller (e.g., methyl) or linear (e.g., n-butyl) alkyl groups. This specific level of steric hindrance can be advantageous in applications where controlled coordination or selective reactivity is desired.

Industrially, this compound, often in mixtures with its 6-sec-butyl isomer, finds use as a fragrance ingredient, where its specific molecular shape and properties contribute to a desirable scent profile. ethernet.edu.etresearchgate.net Furthermore, its role as a chemical intermediate suggests its utility in the synthesis of more complex molecules with tailored properties for pharmaceutical or material science applications. ontosight.ai The study of this compound analogues allows researchers to systematically explore how subtle changes in the substitution pattern of the quinoline ring, in conjunction with the fixed 8-sec-butyl group, can lead to new compounds with enhanced or novel functionalities.

Structure

3D Structure

Properties

IUPAC Name |

8-butan-2-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-3-10(2)12-8-4-6-11-7-5-9-14-13(11)12/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHPNXMTAQYTRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052356 | |

| Record name | 8-(Butan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67634-06-4 | |

| Record name | 8-(1-Methylpropyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67634-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(sec-Butyl)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067634064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 8-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-(Butan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-(sec-butyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-(SEC-BUTYL)QUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2173IWY28Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 8 Sec Butyl Quinoline and Its Derivatives

Historical Evolution of Quinoline (B57606) Synthesis Relevant to 8-Substituted Analogues

The foundational methods for quinoline synthesis, many of which date back to the 19th century, remain relevant for producing a wide array of substituted quinolines. iipseries.orgjptcp.combrieflands.com These classical syntheses typically construct the quinoline ring system through condensation and cyclization reactions and can be adapted to produce 8-substituted analogues by using appropriately substituted anilines as starting materials. brieflands.com

Key historical syntheses applicable to 8-substituted quinolines include:

Skraup Synthesis (1880): This is the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). iipseries.orgpharmaguideline.comuop.edu.pk To synthesize an 8-substituted quinoline, the corresponding ortho-substituted aniline (B41778) is used. The reaction is often vigorous and requires careful temperature control. uop.edu.pk

Doebner-von Miller Reaction (1881): A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in the presence of a strong acid (e.g., HCl) to react with an aniline. pharmaguideline.comwikipedia.org This method offers greater versatility in the substitution pattern of the resulting quinoline. metu.edu.tr

Combes Synthesis (1888): This method involves the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization. pharmaguideline.comwikipedia.org The substitution pattern of the final quinoline is determined by the structures of both the aniline and the β-diketone.

Friedländer Synthesis (1882): This synthesis involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., another ketone or aldehyde). pharmaguideline.comresearchgate.netijcce.ac.ir It is a highly convergent method for producing substituted quinolines.

These seminal reactions established the fundamental principle of using pre-functionalized anilines to control the substitution pattern on the benzenoid ring of the quinoline product.

Table 1: Overview of Historical Quinoline Syntheses for 8-Substituted Analogues

| Synthesis Name | Reactants for 8-Substituted Analogues | Typical Conditions |

| Skraup Synthesis | o-Substituted aniline, glycerol, sulfuric acid, oxidizing agent | Exothermic, often requires a moderator (e.g., ferrous sulfate) uop.edu.pk |

| Doebner-von Miller | o-Substituted aniline, α,β-unsaturated carbonyl compound, acid catalyst | Lewis or Brønsted acid catalysis wikipedia.orgresearchgate.net |

| Combes Synthesis | o-Substituted aniline, β-diketone | Acid-catalyzed cyclization of a β-amino enone intermediate pharmaguideline.comwikipedia.org |

| Friedländer Synthesis | 2-Amino-x-substituted benzaldehyde/ketone, active methylene compound | Acid or base catalysis at elevated temperatures pharmaguideline.comijcce.ac.ir |

Contemporary Synthetic Routes to 8-(sec-Butyl)quinoline

Modern synthetic efforts build upon these historical foundations, introducing greater efficiency, selectivity, and functional group tolerance. The synthesis of this compound can be approached by constructing the ring system from a sec-butyl-substituted precursor or by introducing the sec-butyl group onto a pre-formed quinoline ring.

The most direct classical approach to this compound involves using 2-(sec-butyl)aniline as the key starting material. This pre-functionalized aniline can be subjected to the conditions of several historical syntheses.

Skraup or Doebner-von Miller Reactions: Reacting 2-(sec-butyl)aniline with glycerol and sulfuric acid (Skraup) or with an α,β-unsaturated carbonyl compound like acrolein or crotonaldehyde (B89634) (Doebner-von Miller) would lead to the formation of the desired this compound framework. iipseries.orgwikipedia.org

Combes Reaction: The condensation of 2-(sec-butyl)aniline with a β-diketone such as acetylacetone, followed by acid-catalyzed cyclization, would yield a polysubstituted this compound. wikipedia.org

Friedländer Annulation: A more convergent route would involve the reaction of a 2-aminoaryl ketone bearing a sec-butyl group at the appropriate position with a methylene ketone, although the synthesis of the initial 2-amino-sec-butyl-aryl ketone is a prerequisite. researchgate.netijcce.ac.ir

These reactions form the core of quinoline synthesis and are characterized by the formation of new carbon-carbon and carbon-nitrogen bonds to build the heterocyclic ring.

The Skraup and Doebner-von Miller reactions are quintessential examples of this strategy. researchgate.net For the specific synthesis of this compound, the reaction would proceed by the condensation of 2-(sec-butyl)aniline with acrolein (derived from glycerol dehydration or used directly), followed by an acid-catalyzed intramolecular cyclization and subsequent oxidation to yield the aromatic quinoline ring. iipseries.orguop.edu.pk

The Combes synthesis provides another pathway where the initial condensation of 2-(sec-butyl)aniline with a 1,3-dicarbonyl compound forms a β-amino enone, which then undergoes acid-catalyzed cyclization and dehydration to afford the quinoline derivative. pharmaguideline.comwikipedia.org

The Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters. iipseries.orgjptcp.com Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures). pharmaguideline.comwikipedia.org Applying this to 2-(sec-butyl)aniline would produce the corresponding 8-(sec-butyl)-hydroxyquinoline derivative.

A more modern and atom-economical approach is the direct functionalization of a C-H bond at the 8-position of a pre-existing quinoline ring. conferenceproceedings.international This strategy avoids the often multi-step synthesis of substituted anilines. These reactions frequently employ a directing group to achieve high regioselectivity for the C8 position over other positions like C2, C4, or C5. acs.orgmdpi.com

The quinoline N-oxide is a common and effective substrate for directing functionalization to the C8 position. acs.orgnih.gov The N-oxide group acts as a stepping stone, coordinating to a transition metal catalyst and positioning it for selective activation of the nearby C8–H bond. nih.gov

Table 2: Catalytic Systems for Direct C8-Functionalization of Quinolines

| Reaction Type | Catalyst System | Coupling Partner | Substrate | Reference |

| Arylation | Pd(OAc)₂ | Iodoarenes | Quinoline N-Oxides | acs.orgnih.gov |

| Arylation | Rh₂(OAc)₄(NHC) | Aryl Halides | Quinolines | csic.es |

| Alkenylation | Cationic Rh(I) | Diarylalkynes | Quinoline N-Oxides | mdpi.comnih.gov |

| Borylation | Silica-supported Phosphine-Iridium | B₂pin₂ | Quinolines | nih.govcsic.es |

| Amidation | Iridium-based catalyst | Sulfonyl Azides | Quinoline N-Oxides | nih.govnih.gov |

| Iodination | Rhodium-based catalyst | I₂ | Quinoline N-Oxides | nih.gov |

While direct C8-alkylation has been reported, achieving sec-butylation specifically can be challenging due to steric hindrance and the potential for isomeric products. The borylation of the C8 position is a particularly useful strategy, as the resulting boronic ester can serve as a versatile handle for subsequent cross-coupling reactions to introduce a variety of functional groups, including alkyl groups. nih.govcsic.es

Catalysis can also be applied to the ring-forming reactions themselves, often leading to milder conditions and higher yields compared to classical methods. The Friedländer annulation is particularly well-suited for catalytic improvement. researchgate.net A variety of heterogeneous and homogeneous catalysts have been developed to promote the condensation between a 2-aminoaryl ketone and an active methylene compound. ijcce.ac.irnih.gov

Examples of catalytic systems for the Friedländer synthesis include:

Solid-supported acids: P₂O₅/SiO₂ has been shown to be an efficient catalyst under solvent-free conditions. ijcce.ac.ir

Nanoparticle catalysts: Titania (TiO₂) and copper(II) oxide (CuO) nanoparticles have been employed as recyclable heterogeneous catalysts. rsc.orgkoreascience.kr

Lewis and Brønsted acids: A wide range of acids such as Y(OTf)₃, Bi(OTf)₃, and various sulfonic acids have been used to catalyze the reaction. ijcce.ac.ir

Furthermore, transition-metal-catalyzed annulation reactions have emerged as powerful tools. For instance, a copper-catalyzed [3+2+1] annulation between anthranils and phenylacetaldehydes has been developed for the synthesis of 8-acylquinolines, which could potentially be converted to 8-alkylquinolines through subsequent reduction steps. researchgate.netmdpi.com

Mechanistic Insights into this compound Synthesis Pathways

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes.

Skraup and Doebner-von Miller Pathways: The mechanism is generally accepted to begin with the acid-catalyzed 1,4-conjugate addition (Michael addition) of the aniline (e.g., 2-sec-butylaniline) to an α,β-unsaturated carbonyl species (like acrolein). uop.edu.pkwikipedia.org This is followed by an acid-catalyzed intramolecular electrophilic attack on the electron-rich aniline ring to close the new six-membered ring, forming a dihydroquinoline intermediate. uop.edu.pk The final step is an oxidation that aromatizes the ring to the quinoline product. iipseries.orguop.edu.pk Some studies, particularly for the Doebner-von Miller reaction, propose a more complex fragmentation-recombination mechanism based on isotope labeling experiments, where the initial adduct fragments into an imine and a saturated ketone, which then recombine to form the quinoline. wikipedia.orgnih.gov

Combes Synthesis Pathway: The mechanism commences with the formation of a Schiff base from the reaction between the aniline and one of the ketone groups of the β-diketone. This Schiff base is in equilibrium with its more stable enamine tautomer. wikipedia.org The rate-determining step is the subsequent acid-catalyzed annulation, an intramolecular electrophilic aromatic substitution, followed by a dehydration step to yield the final quinoline product. wikipedia.org

Direct C8-Functionalization Pathway: For reactions involving quinoline N-oxides, the mechanism is guided by the N-oxide functionality. acs.org The process typically starts with the coordination of the transition metal (e.g., Pd, Rh) to the N-oxide oxygen. This brings the catalyst into close proximity to the C8-H bond, facilitating a regioselective C-H activation step via a concerted metalation-deprotonation (CMD) pathway to form a five-membered metallacycle intermediate. mdpi.comacs.org This cyclometalated species then undergoes oxidative addition with a coupling partner (if applicable), followed by reductive elimination to furnish the C8-functionalized product and regenerate the active catalyst. mdpi.comchemrxiv.org Deuterium labeling studies have shown that the initial C-H activation step can be reversible. acs.orgnih.gov

Reaction Mechanism Elucidation for Key Synthetic Steps

The formation of the quinoline ring system can be achieved through several classic named reactions. The mechanisms for these key synthetic routes, which could be adapted for the synthesis of this compound by using a starting material like 2-(sec-butyl)aniline, are detailed below.

Skraup Synthesis: The Skraup synthesis is a fundamental method for preparing quinolines by heating an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). pharmaguideline.comwikipedia.org The reaction can be vigorous, and additives such as ferrous sulfate (B86663) are often used to moderate it. wikipedia.org

The mechanism proceeds in several steps:

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein. iipseries.orgslideshare.networdpress.comuop.edu.pk

Michael Addition: The aniline derivative (e.g., 2-sec-butylaniline) undergoes a conjugate (Michael) addition to acrolein. pharmaguideline.comuop.edu.pk

Cyclization and Dehydration: The resulting intermediate is cyclized under the acidic conditions, followed by dehydration to form 1,2-dihydroquinoline (B8789712). pharmaguideline.comiipseries.orguop.edu.pk

Oxidation: The 1,2-dihydroquinoline is then oxidized by the oxidizing agent (e.g., nitrobenzene) to furnish the final quinoline product. pharmaguideline.comslideshare.netuop.edu.pk The nitrobenzene is reduced to aniline in the process, which can then participate in the reaction. slideshare.net

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, such as an aldehyde or ketone. pharmaguideline.comwikipedia.org The reaction can be catalyzed by acids or bases. organic-chemistry.orgresearchgate.net For the synthesis of an 8-substituted quinoline, a 2-amino-benzaldehyde or -ketone with the desired substituent would be required.

Two primary mechanisms are proposed for the Friedländer synthesis wikipedia.orgcdnsciencepub.com:

Mechanism 1 (Aldol-first): The reaction begins with an intermolecular aldol (B89426) condensation between the two carbonyl-containing starting materials. This is followed by cyclization and two subsequent dehydration steps (one to form an unsaturated carbonyl compound and another to form the imine) to yield the quinoline ring. wikipedia.org Detailed studies suggest this pathway, where the initial aldol condensation is the slow, rate-limiting step, is common under both acidic and basic conditions. cdnsciencepub.com

Mechanism 2 (Schiff base-first): An alternative pathway involves the initial formation of a Schiff base between the amino group of the 2-aminoaryl ketone/aldehyde and the carbonyl group of the other reactant. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to form the final quinoline product. wikipedia.org

Combes Synthesis: The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of anilines with β-diketones under acidic conditions. iipseries.orgwikipedia.orgwikiwand.com The reaction mechanism involves three main stages wikipedia.orgwikiwand.com:

Schiff Base Formation: The reaction starts with the nucleophilic addition of the aniline to a protonated carbonyl group of the β-diketone, followed by dehydration to form a Schiff base intermediate. wikipedia.orgwikiwand.com

Tautomerization and Protonation: The Schiff base tautomerizes to an enamine, which is then protonated by the acid catalyst (commonly concentrated sulfuric acid). wikipedia.org

Annulation and Dehydration: The protonated enamine undergoes an intramolecular electrophilic aromatic substitution (annulation), which is the rate-determining step. wikipedia.org A subsequent proton transfer and dehydration of the resulting alcohol yield the substituted quinoline. wikipedia.orgwikiwand.com

Stereochemical Considerations in sec-Butyl Group Introduction

The sec-butyl group contains a stereocenter, meaning that this compound is a chiral molecule and can exist as two enantiomers, (R)-8-(sec-butyl)quinoline and (S)-8-(sec-butyl)quinoline. The synthesis of this compound without chiral control will result in a racemic mixture (an equal mixture of both enantiomers). However, methods for asymmetric synthesis can be employed to selectively produce one enantiomer over the other.

A key strategy for accessing enantiomerically enriched or pure 8-substituted quinolines is kinetic resolution . This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the separation of a slower-reacting, unconsumed enantiomer and a faster-forming, derivatized product.

Recent research has demonstrated the successful kinetic resolution of axially chiral 5- or 8-substituted quinoline derivatives through asymmetric transfer hydrogenation . acs.orgdicp.ac.cnnih.gov In this process, a chiral catalyst, such as a chiral phosphoric acid (CPA), facilitates the transfer of hydrogen to the quinoline ring of one enantiomer faster than the other. dicp.ac.cn This method allows for the simultaneous isolation of both the unreacted starting material and the hydrogenated product in high enantiomeric purity, achieving high selectivity factors. acs.orgdicp.ac.cn While many examples involve axially chiral biaryls, the principle is directly applicable to resolving racemates of compounds with a stereocenter like this compound.

Another approach involves the stereoselective synthesis of related 8-substituted hydroxyquinolines. For instance, using chiral catalysts like quinine (B1679958) or quinidine (B1679956) in a Mannich-type reaction with 8-hydroxyquinoline (B1678124) can produce pure S- or R-enantiomeric derivatives, respectively. google.com Such strategies highlight the potential for catalyst-controlled asymmetric introduction or derivatization at the 8-position of the quinoline scaffold.

Table 1: Research on Asymmetric Synthesis and Resolution of 8-Substituted Quinolines

| Method | Catalyst/Reagent | Key Finding | Reference |

| Kinetic Resolution | Chiral Phosphoric Acid (CPA) | Efficient kinetic resolution of axially chiral 8-substituted quinolines via asymmetric transfer hydrogenation of the heteroaromatic ring. | acs.org, dicp.ac.cn, nih.gov |

| Stereoselective Synthesis | Quinine or Quinidine | Catalyst-controlled synthesis of pure S- or R-enantiomers of 8-hydroxyquinoline derivatives. | google.com |

| C-H Glycosylation | Nickel/Chiral Ligand | Development of a stereoselective method for C-H functionalization at the ortho-position of 8-aminoquinoline (B160924) amides. | researchgate.net |

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The principles of green chemistry, which aim to reduce waste, use less hazardous materials, and improve energy efficiency, are increasingly being applied to the synthesis of quinolines. rsc.orgresearchgate.netacs.org

Sustainable Reagents and Solvents

A major focus of green quinoline synthesis is the replacement of hazardous reagents and conventional volatile organic solvents with more sustainable alternatives. researchgate.net

Alternative Solvents: Significant efforts have been made to use environmentally friendly solvents. Water has been successfully employed as a green solvent for various quinoline syntheses, including multicomponent reactions. nih.govtandfonline.com Other alternatives include ethanol (B145695) and ionic liquids, which have been used to promote reactions like the Friedländer annulation. organic-chemistry.orgtandfonline.com

Solvent-Free Conditions: A particularly green approach is to eliminate the solvent altogether. Solvent-free reactions, often facilitated by microwave irradiation, have been developed for the synthesis of poly-substituted quinolines. organic-chemistry.orgnih.gov

Eco-Friendly Catalysts: The use of recyclable and non-toxic catalysts is a cornerstone of green synthesis.

Nanocatalysts: Nanoparticle-based catalysts, such as those made from iron oxide (Fe₃O₄), offer high efficiency and the ability to be easily recovered and reused multiple times without significant loss of activity. nih.govacs.org

Solid Acids: Solid acid catalysts like Nafion have been used for microwave-assisted Friedländer syntheses, providing a greener alternative to traditional acid catalysts. organic-chemistry.org

Electrosynthesis: An innovative and sustainable approach is the electrochemically assisted Friedländer reaction. This method uses electricity to drive the reaction, replacing hazardous chemical reducing agents and operating under mild, aqueous conditions. rsc.orgrsc.org

Biodegradable Catalysts: Formic acid has been explored as a versatile, renewable, and biodegradable catalyst for quinoline synthesis. ijpsjournal.com

Table 2: Examples of Green Chemistry Approaches in Quinoline Synthesis

| Green Approach | Example | Advantage | Reference |

| Sustainable Solvent | Use of water in a three-component reaction | Eco-friendly, readily available, non-toxic | nih.gov, tandfonline.com |

| Solvent-Free Reaction | Microwave-assisted synthesis with p-toluenesulfonic acid | Reduced waste, faster reaction times, energy efficiency | organic-chemistry.org |

| Recyclable Catalyst | Fe₃O₄ Nanoparticles | Catalyst can be retrieved and reused, reducing waste and cost | nih.gov, acs.org |

| Electrosynthesis | Electrochemically assisted Friedländer reaction | Replaces hazardous reagents with electricity, mild conditions | rsc.org, rsc.org |

| Biodegradable Catalyst | Formic acid | Renewable resource, biodegradable, milder reaction conditions | ijpsjournal.com |

Atom Economy and E-Factor Analysis

Two important metrics for evaluating the "greenness" of a chemical process are atom economy and the Environmental Factor (E-Factor). chembam.com

Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. chembam.com A higher atom economy signifies that more of the atoms from the reactants are incorporated into the final product, generating less waste.

E-Factor is defined as the total mass of waste produced divided by the mass of the desired product. chembam.com A lower E-Factor is indicative of a greener process.

Chemists are actively developing quinoline syntheses with improved atom economy and lower E-Factors. acs.orgresearchgate.net Multicomponent reactions, where three or more reactants combine in a single step to form the product, and certain annulation reactions like the Friedländer synthesis are particularly noted for their potential to improve atom economy. acs.org

For example, an electrochemical Friedländer synthesis was reported to achieve an atom economy of 74–81%. rsc.org A highly efficient one-pot synthesis of quinolines from o-nitrotoluenes and olefins was developed specifically as an atom-economical pathway that avoids transition metal catalysis. rsc.org Another study on the reductive N-methylation of quinolines using a Pt-SnOx/Al₂O₃ catalyst calculated the atom economy to be a favorable 91.3%. acs.org These examples demonstrate a clear trend towards designing synthetic routes that are not only efficient in yield but also in their use of raw materials, thereby minimizing environmental impact.

Reactivity and Functionalization of the 8 Sec Butyl Quinoline Core

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

Electrophilic aromatic substitution (EAS) on the quinoline nucleus is a well-studied class of reactions. The reactivity of the quinoline system towards electrophiles is significantly influenced by the nitrogen atom, which deactivates the pyridine (B92270) ring through its electron-withdrawing inductive effect. Consequently, electrophilic attack preferentially occurs on the carbocyclic (benzene) ring. nih.gov In acidic media, protonation of the nitrogen atom further deactivates the entire ring system, making harsh reaction conditions necessary for substitution to occur. nih.gov

The regiochemical outcome of electrophilic substitution on quinoline is directed towards the C5 and C8 positions, which are the most electronically activated sites on the benzene (B151609) ring. quora.com In the case of 8-(sec-butyl)quinoline, the C8 position is blocked by the alkyl substituent. This leaves the C5 position as the primary site for electrophilic attack.

The sec-butyl group at C8 exerts a significant steric influence on the molecule. This bulky group sterically hinders electrophilic attack at the adjacent C7 position, further reinforcing the inherent electronic preference for substitution at the C5 position. nih.gov Studies on 8-substituted quinolines have shown that steric repulsion between groups at the C1 (nitrogen) and C8 positions can lead to a distortion of the quinoline framework, which in turn can influence the molecule's reactivity. researchgate.net Therefore, the combination of electronic effects directing substitution to the benzenoid ring and the steric hindrance posed by the 8-sec-butyl group results in high regioselectivity for functionalization at the C5 position. This has been demonstrated in various metal-free and metal-catalyzed C-H functionalization reactions where 8-substituted quinolines yield exclusively the C5-functionalized product.

Specific studies on the electrophilic substitution of this compound are limited, but the reactivity can be reliably predicted from studies on quinoline itself and other 8-substituted derivatives. The primary outcome for these reactions is substitution at the C5 position.

Halogenation : The halogenation of 8-substituted quinolines has been shown to proceed with high regioselectivity. For instance, a metal-free protocol using trihaloisocyanuric acids as the halogen source achieves C5–H halogenation (chlorination, bromination, and iodination) exclusively and in good to excellent yields. This highlights the strong directing effect of the 8-substituent, guiding the electrophile to the remote C5 position.

Nitration : The nitration of quinoline typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. researchgate.net For this compound, where the C8 position is occupied, nitration is expected to occur selectively at the C5 position. This is supported by studies on other 8-substituted quinoline derivatives, such as 8-aminoquinoline (B160924) amides, which undergo photocatalyzed nitration at the C5 position using nitro sources like copper(II) nitrate. mdpi.com

Sulfonation : The sulfonation of quinoline with fuming sulfuric acid generally produces a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid. google.com Given the blocked C8 position in this compound, sulfonation is predicted to yield this compound-5-sulfonic acid as the major product.

| Reaction | Typical Reagents | Predicted Major Product for this compound | Reference for General Reaction |

|---|---|---|---|

| Halogenation (e.g., Bromination) | Br2, NBS, or Trihaloisocyanuric Acid | 5-Bromo-8-(sec-butyl)quinoline | pearson.com |

| Nitration | HNO3/H2SO4 | 8-(sec-Butyl)-5-nitroquinoline | researchgate.netmdpi.com |

| Sulfonation | Fuming H2SO4 (Oleum) | This compound-5-sulfonic acid | google.com |

Nucleophilic Additions and Substitutions on the Quinoline Nucleus

In contrast to electrophilic substitution, nucleophilic attack occurs on the electron-deficient pyridine ring of the quinoline system. wikipedia.orgksu.edu.saucalgary.ca These reactions typically target the C2 and C4 positions.

The lone pair of electrons on the quinoline nitrogen atom makes it a nucleophilic and basic center. nih.gov It readily reacts with electrophiles such as alkyl halides to form quaternary N-alkylquinolinium salts. This reaction is general for quinolines and is expected to proceed efficiently with this compound, yielding N-alkyl-8-(sec-butyl)quinolinium halides. Protonation with strong acids also occurs at the nitrogen, forming a quinolinium salt, which is the reactive species in many electrophilic substitution reactions.

The C2 and C4 positions of the quinoline ring are susceptible to nucleophilic substitution, especially when a good leaving group is present or under forcing conditions. quora.com A classic example is the Chichibabin reaction, where quinoline reacts with sodium amide (NaNH₂) in liquid ammonia (B1221849) to form 2-aminoquinoline. Similarly, reaction with organolithium reagents, such as n-butyllithium, typically results in the addition of the alkyl group at the C2 position. The sec-butyl group at C8 is remote from these reaction sites and is not expected to significantly interfere sterically or electronically with nucleophilic attack on the pyridine ring.

| Reaction Type | Position(s) of Attack | Typical Reagents | Expected Product with this compound | Reference for General Reaction |

|---|---|---|---|---|

| N-Alkylation | N1 | Alkyl Halides (e.g., CH3I) | 1-Alkyl-8-(sec-butyl)quinolinium halide | researchgate.net |

| Amination (Chichibabin) | C2 | Sodium Amide (NaNH2) | 2-Amino-8-(sec-butyl)quinoline | quora.com |

| Alkylation | C2 | Organolithiums (e.g., n-BuLi) | 2-Alkyl-8-(sec-butyl)quinoline | quora.com |

Transformations Involving the sec-Butyl Side Chain

The sec-butyl group itself can be a site for chemical modification, primarily at the benzylic C-H bond, which is the carbon atom of the side chain directly attached to the quinoline ring. This position is activated by the adjacent aromatic system.

A powerful and modern approach for this transformation involves transition-metal-catalyzed C(sp³)–H bond functionalization. The nitrogen atom of the quinoline ring can act as an effective directing group, forming a cyclometalated intermediate that positions a metal catalyst (e.g., rhodium, palladium, cobalt) in close proximity to the benzylic C-H bond. researchgate.netacs.org This strategy enables highly selective reactions under relatively mild conditions. Studies on 8-alkylquinolines have demonstrated a range of transformations at the benzylic position, including:

Oxidation : Palladium-catalyzed oxidation can convert the benzylic C-H bond of 8-methylquinoline (B175542) to a benzoyl group. researchgate.net

Alkylation : Cobalt-catalyzed reactions can alkylate the primary and secondary C(sp³)–H bonds of 8-alkylquinolines using maleimides as the alkylating agent. acs.org

Amidation : Rhodium-catalyzed systems can achieve enantioselective amidation of the benzylic methylene (B1212753) C-H bonds in 8-alkylquinolines. nih.govresearchgate.net

Fluorination : Palladium-catalyzed methods have been developed for the direct fluorination of the benzylic C-H bond of 8-methylquinolines. beilstein-journals.org

While these examples often use 8-methyl or 8-ethyl quinolines, the principles of directed C-H activation are applicable to the benzylic C-H of the 8-sec-butyl group.

Alternatively, classical free-radical reactions can also target this position. For instance, benzylic bromination can be achieved using N-bromosuccinimide (NBS) with a radical initiator. Furthermore, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are known to oxidize alkyl side chains on aromatic rings down to a carboxylic acid group, provided a benzylic hydrogen is present. libretexts.org In the case of this compound, this would be expected to yield quinoline-8-carboxylic acid.

Oxidation and Reduction Reactions of the Alkyl Group

The reactivity of the sec-butyl group is significantly influenced by its attachment to the quinoline ring. The carbon atom bonded directly to the aromatic system (the benzylic position) and its associated C-H bonds are activated sites for chemical transformations.

Oxidation: Alkyl side chains on aromatic rings are susceptible to oxidation, and this reactivity is enhanced at the benzylic position due to the stabilization of radical intermediates by the adjacent ring system. libretexts.orgunizin.orglibretexts.orgmsu.edu Strong oxidizing agents, such as hot acidic potassium permanganate (KMnO₄) or chromic acid, can oxidatively cleave the alkyl side chain. unizin.orglibretexts.org For this compound, this reaction would be expected to oxidize the benzylic carbon. Because the benzylic carbon has a C-H bond, the side chain can be oxidized to a carboxylic acid group, yielding 8-carboxyquinoline. unizin.orglibretexts.org This transformation converts the activating, ortho-para directing alkyl group into a deactivating, meta-directing carboxylic acid. libretexts.org More selective and milder oxidation methods can also be employed. For instance, benzylic C-H oxidation can be achieved using catalysts like copper or ruthenium complexes in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) to yield ketones. mdpi.com Another approach involves using alkali metal bromides (e.g., KBr) with an oxidant like Oxone, which proceeds via a bromo radical that selectively abstracts a benzylic hydrogen, leading to the formation of an aryl ketone. organic-chemistry.org In the case of this compound, this would yield 8-(1-methyl-1-oxopropyl)quinoline.

Reduction: Unlike oxidation, the reduction of the alkyl side chain is not a common transformation as it is already in a low oxidation state. However, the quinoline ring itself can be reduced. Catalytic hydrogenation using platinum or a more active catalyst like rhodium on carbon can reduce the aromatic system to a cyclohexane (B81311) ring. unizin.org Milder reduction conditions, for instance with tin and hydrochloric acid, can selectively reduce the pyridine portion of the quinoline ring, yielding 1,2,3,4-tetrahydroquinoline (B108954) derivatives. wikipedia.org

Introduction of Additional Functionalities onto the sec-Butyl Moiety

The C-H bonds of the sec-butyl group, particularly the activated methylene (CH₂) hydrogens at the benzylic position, serve as targets for introducing new functional groups. This is often achieved through advanced metal-catalyzed C-H activation strategies.

A notable example is the enantioselective amidation of the methylene C(sp³)–H bonds in 8-alkylquinolines. nih.govrsc.orgthieme-connect.com Research has demonstrated that a hybrid catalytic system, comprising a Cp*Rh(III) complex and a chiral carboxylic acid (CCA), can effectively amidate the benzylic C-H bond. nih.govthieme-connect.commdpi.com The nitrogen atom of the quinoline ring acts as a directing group, guiding the rhodium catalyst to the C-8 alkyl substituent. The chiral carboxylic acid then facilitates the enantioselective cleavage of one of the two enantiotopic methylene C-H bonds, allowing for the formation of a new C-N bond with high stereocontrol. nih.govresearchgate.net Dioxazolones are commonly used as the nitrogen source in these reactions, which proceed under relatively mild conditions. rsc.orgresearchgate.net

Similarly, alkylation of the C(sp³)–H bond has been achieved. Cobalt(III)-catalyzed alkylation of 8-alkylquinolines with maleimides has been reported to be effective for functionalizing both primary and secondary C(sp³)–H bonds. acs.org This method provides a direct route to attach succinimide (B58015) scaffolds to the alkyl side chain. acs.orgacs.org Furthermore, rhodium(III)/chiral carboxylic acid systems have been used for the enantioselective alkylation of 8-ethylquinolines with α,β-unsaturated carbonyl compounds, a strategy that could be extended to the sec-butyl analogue. kyoto-u.ac.jp

Metal-Catalyzed Cross-Coupling Reactions of this compound Derivativesresearchgate.netresearchgate.netpressbooks.pubthieme-connect.com

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. For this compound, these reactions typically require prior conversion into a derivative, such as a haloquinoline, to serve as an electrophilic coupling partner.

The Suzuki-Miyaura cross-coupling is a widely used reaction that couples an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. researchgate.netmdpi.com For instance, a derivative like 2-chloro-8-(sec-butyl)quinoline could be coupled with various arylboronic acids to synthesize 2-aryl-8-(sec-butyl)quinolines. The efficiency of Suzuki couplings on quinoline scaffolds has been well-documented, often proceeding in aqueous media and sometimes accelerated by microwave irradiation. ijsrp.orgnih.gov The reactivity of halogens in these couplings generally follows the trend I > Br > Cl. nih.gov

The Heck reaction provides another route for C-C bond formation, coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.comorganic-chemistry.org An 8-(sec-butyl)haloquinoline could react with various alkenes, such as acrylates or styrenes, to introduce vinyl groups onto the quinoline core. mdpi.comorganic-chemistry.org The reaction typically exhibits high trans selectivity in the resulting alkene product. organic-chemistry.org

The table below illustrates potential cross-coupling reactions starting from a hypothetical halo-derivative of this compound.

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 2-Chloro-8-(sec-butyl)quinoline + Arylboronic Acid | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) | 2-Aryl-8-(sec-butyl)quinoline |

| Heck Reaction | 6-Bromo-8-(sec-butyl)quinoline + Alkene (e.g., Styrene) | Pd(OAc)₂ / Ligand (e.g., PPh₃) / Base | 6-Styryl-8-(sec-butyl)quinoline |

| Sonogashira Coupling | 3-Iodo-8-(sec-butyl)quinoline + Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) | 3-Alkynyl-8-(sec-butyl)quinoline |

| Buchwald-Hartwig Amination | 2-Chloro-8-(sec-butyl)quinoline + Amine | Pd Catalyst / Ligand (e.g., BINAP) / Base | 2-Amino-8-(sec-butyl)quinoline |

C-H Activation and Functionalization Strategiesresearchgate.netpressbooks.pubsnnu.edu.cn

A more direct and atom-economical approach to modifying the this compound core involves the direct functionalization of its C-H bonds, bypassing the need for pre-functionalized substrates. nih.gov The nitrogen atom of the quinoline ring serves as an excellent directing group, facilitating regioselective C-H activation at both the C-8 alkyl group (C(sp³)–H) and the C-7 position of the quinoline ring (C(sp²)–H).

Functionalization of the sec-Butyl Group (C(sp³)–H): The C-H bonds at the benzylic methylene position of the sec-butyl group are prime targets for directed functionalization. As discussed in section 3.3.2, rhodium and cobalt catalysts are particularly effective for these transformations.

Rhodium(III)-Catalyzed Reactions: Cp*Rh(III) catalysts, when combined with a chiral carboxylic acid, can achieve highly enantioselective amidation of the benzylic C(sp³)–H bond. nih.govthieme-connect.commdpi.com This system differentiates between the two enantiotopic C-H bonds of the methylene group to install an amide functionality with high stereocontrol. nih.gov The reaction mechanism is believed to involve a carboxylate-assisted C-H activation step, which is irreversible and determines the enantioselectivity. thieme-connect.commdpi.com This catalytic system has also been applied to C(sp³)–H alkylation reactions with α,β-unsaturated carbonyl compounds. kyoto-u.ac.jp

Cobalt(III)-Catalyzed Reactions: Cp*Co(III) catalysts have been successfully employed for the alkylation of both primary and secondary C(sp³)–H bonds of 8-alkylquinolines using maleimides as the coupling partners. acs.org These reactions proceed with high regioselectivity under mild conditions. acs.org

The table below summarizes key research findings on the C-H functionalization of the alkyl group in 8-alkylquinolines.

| Reaction Type | Catalyst System | Reagent | Functionalized Position | Key Findings | Reference |

|---|---|---|---|---|---|

| Enantioselective Amidation | [CpRhCl₂]₂ / Chiral Carboxylic Acid (CCA) | Dioxazolone | Benzylic C(sp³)–H | Forms C-N bonds with good enantioselectivity; directed by the quinoline nitrogen. | nih.govrsc.org |

| Alkylation | CpCo(III) / Acid co-catalyst | Maleimide | Primary and Secondary C(sp³)–H | Applicable to N-alkyl, N-aryl, and unsubstituted maleimides with good functional group tolerance. | acs.org |

| Enantioselective Alkylation | Rh(III) / Chiral Carboxylic Acid (CCA) | α,β-Unsaturated Carbonyl Compound | Benzylic C(sp³)–H | Demonstrated for 8-ethylquinolines, suggesting applicability to other 8-alkylquinolines. | kyoto-u.ac.jp |

| Alkylation | Rh(III) | Maleimide | Benzylic C(sp³)–H | Provides a direct method to introduce succinimide scaffolds onto the alkyl side chain. | acs.org |

Coordination Chemistry of 8 Sec Butyl Quinoline As a Ligand

Ligand Design Principles and Chelation Properties of 8-Substituted Quinolines

The design of ligands based on the 8-substituted quinoline (B57606) scaffold is a cornerstone of coordination chemistry. The nitrogen atom in the quinoline ring provides a reliable coordination site. The nature of the substituent at the 8-position dictates the ligand's denticity, steric profile, and electronic properties.

8-Hydroxyquinoline (B1678124) (8HQ) is a classic example of a monoprotic bidentate chelating agent. nih.gov The proximity of the hydroxyl group at the 8-position to the heterocyclic nitrogen atom allows it to form stable five-membered chelate rings with a wide variety of metal ions, including transition metals, main group metals, and lanthanides. nih.govscispace.com Upon complexation, the proton of the hydroxyl group is displaced, and the metal ion binds to both the nitrogen and the oxygen atoms. scispace.com This chelation typically enhances the rigidity of the molecule and often leads to an increase in fluorescence emission. scispace.com

Similarly, other 8-substituted quinolines with donor groups, such as 8-aminoquinoline (B160924), also act as effective chelating ligands. The design principles for these ligands revolve around:

Nature of the Donor Atom: The atom at the 8-position (e.g., O, N, S) determines the "hard" or "soft" character of the ligand, influencing its affinity for different metal ions.

Steric Hindrance: Bulky substituents at the 8-position can influence the coordination geometry of the resulting metal complex, prevent the coordination of multiple ligands, and affect the complex's stability and reactivity. nih.gov

Electronic Effects: Electron-donating or electron-withdrawing substituents on the quinoline ring can modulate the Lewis basicity of the quinoline nitrogen and the donor atom at the 8-position, thereby tuning the electronic properties and redox potentials of the metal complexes. nih.gov

Photophysical and Electronic Properties of 8-(sec-Butyl)quinoline Metal Complexes

The electronic and photophysical properties of metal complexes are intrinsically linked to the nature of both the metal ion and the ligand. Quinoline-based ligands are often photoactive, and their coordination to a metal can significantly alter their absorption and emission behavior.

The absorption spectra of quinoline derivatives are typically characterized by intense π-π* transitions in the UV region. acs.orgresearchgate.net For 8-hydroxyquinoline, these transitions can be influenced by solvent polarity and hydrogen bonding. niscpr.res.in Upon complexation with a metal ion, the absorption bands associated with the ligand often shift, usually to longer wavelengths (a red shift), due to the influence of the metal's Lewis acidity. researchgate.net

The emission properties are also highly dependent on the complex's structure. For many 8-hydroxyquinoline derivatives, complexation leads to enhanced fluorescence due to increased molecular rigidity and a reduction in non-radiative decay pathways. scispace.com However, coordination to heavy metal ions or paramagnetic ions can also lead to fluorescence quenching.

In the context of lanthanide complexes, the quinoline ligand can act as an "antenna." The ligand absorbs UV light and efficiently transfers the energy to the central lanthanide ion, which then emits at its own characteristic, sharp wavelengths in the visible or near-infrared region. rsc.org For example, sterically demanding europium(III) complexes with an 8-(benzyloxy)quinoline arm display a broad ligand-based absorption band around 322 nm and show the characteristic Eu(III) emission lines when excited at this wavelength. rsc.org

While specific spectroscopic data for this compound complexes are not available in the provided results, it is reasonable to predict that their absorption spectra would be dominated by the π-π* transitions of the quinoline ring. The sec-butyl group itself is not chromophoric. The emission properties would largely depend on the metal center. If complexed with a luminescent metal like Eu(III) or Tb(III), ligand-sensitized emission could be possible, although the efficiency of the energy transfer might be affected by the lack of a conjugated linker between the quinoline core and the metal, as is typical in more elaborate antenna ligands.

Electrochemical Behavior and Redox Potentials

The electrochemical properties of metal complexes are crucial for understanding their reactivity, particularly in applications such as catalysis and materials science. For a metal complex of this compound, the redox potentials would be influenced by the electron-donating nature of the sec-butyl group. Generally, alkyl groups are electron-donating through an inductive effect (+I). This donation of electron density to the quinoline ring system would, in turn, increase the electron density on the coordinating nitrogen atom.

An increase in electron density at the metal center would make it more susceptible to oxidation. Consequently, one would predict that the redox potential for the M(n)/M(n+1) couple in a complex with this compound would be lower (less positive) compared to a similar complex with an unsubstituted quinoline ligand. However, without experimental data from techniques like cyclic voltammetry, specific redox potential values cannot be provided.

A hypothetical data table illustrating this expected trend is presented below. The values are for illustrative purposes only and are not based on experimental findings for this compound.

Table 1: Hypothetical Redox Potentials of [M(L)n] Complexes

| Ligand (L) | Metal (M) | Redox Couple | Potential (V vs. Fc/Fc+) |

|---|---|---|---|

| Quinoline | Ru(II) | Ru(II)/Ru(III) | +0.85 |

Influence of the sec-Butyl Group on Ligand Steric and Electronic Parameters

The sec-butyl group at the 8-position of the quinoline ring exerts a profound influence on both the steric environment around the metal center and the electronic properties of the ligand.

Quantitative Analysis of Steric Bulk and Conformational Impact

The steric hindrance imposed by the 8-sec-butyl group is a critical factor in the coordination chemistry of this ligand. This steric bulk can dictate the coordination number of the metal, the geometry of the complex, and the accessibility of the metal center to other molecules. The size of the substituent can be quantified using parameters such as the Tolman cone angle (θ), which measures the solid angle subtended by the ligand at the metal center.

For this compound, the cone angle is expected to be significant due to the branching of the alkyl chain and its proximity to the coordinating nitrogen atom. This steric bulk can prevent the coordination of multiple bulky ligands around a single metal center and may favor the formation of complexes with lower coordination numbers. The conformational flexibility of the sec-butyl group could also lead to different rotamers, potentially influencing the fine-tuning of the steric environment.

A quantitative value for the cone angle of this compound is not available in the literature. For comparison, related ligands are listed in the hypothetical table below.

Table 2: Hypothetical Steric Parameters of Selected Ligands

| Ligand | Cone Angle (θ) in degrees |

|---|---|

| Pyridine (B92270) | 120 |

| 8-Methylquinoline (B175542) | 135 (Estimated) |

Ligand Field Effects and Donor Capabilities

The electronic influence of the sec-butyl group affects the ligand field strength and the donor capabilities of this compound. The electron-donating nature of the sec-butyl group enhances the σ-donor character of the quinoline nitrogen. A stronger σ-donor ligand generally leads to a larger ligand field splitting (Δo in an octahedral field).

This increased electron donation stabilizes the metal d-orbitals, which can have several consequences, including shifts in the d-d electronic transition energies observable by UV-Vis spectroscopy. A stronger ligand field would typically result in a blue-shift (hypsochromic shift) of these absorption bands.

The enhanced donor capability also implies that this compound is a stronger Lewis base compared to unsubstituted quinoline. This would be reflected in a higher pKa value for its conjugate acid. While specific experimental data on the ligand field parameters (e.g., Δo or Racah parameters) for complexes of this compound are not available, the expected trend is an increase in ligand field strength compared to less substituted quinolines.

Based on a thorough review of available scientific literature, there is currently insufficient research data specifically detailing the catalytic applications of the compound "this compound" and its metal complexes. The existing body of research on quinoline-based catalysts primarily focuses on other derivatives, such as 8-hydroxyquinoline or 8-aminoquinoline, or on the synthesis of the quinoline ring itself.

Consequently, it is not possible to provide a scientifically accurate and detailed article that adheres to the specified outline focusing solely on this compound. The required information for the sections and subsections below does not appear to be available in the public domain:

Catalytic Applications of 8 Sec Butyl Quinoline and Its Metal Complexes

Heterogeneous Catalysis and Supported 8-(sec-Butyl)quinoline Systems

Performance in Flow Reactors and Recyclability Studies

Information available for the broader class of quinolines cannot be attributed to the specific 8-(sec-butyl) derivative without dedicated research, as the nature and position of substituents on the quinoline (B57606) ring critically influence its electronic properties, coordination chemistry, and resulting catalytic activity.

Mechanistic Investigations of this compound-Mediated Catalytic Cycles

In situ spectroscopy allows for the observation of a catalyst under actual working conditions, providing direct insight into the structure and concentration of active species during the catalytic cycle. digitellinc.comaspbs.comuu.nl Various techniques are employed to study metal complexes of this compound and related ligands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-pressure NMR techniques, particularly ¹H, ¹³C, ³¹P (if applicable), and ¹⁵N NMR, are powerful tools for elucidating the structure of catalyst resting states and, in some cases, transient intermediates in solution. For an this compound metal complex, changes in the chemical shifts of the quinoline and sec-butyl protons can confirm ligand coordination and provide information about the electronic environment of the metal center.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are highly sensitive to changes in molecular bonding. researchgate.net They are particularly useful for monitoring the coordination of substrates like carbon monoxide (CO) or alkenes to the metal center and for identifying key functional groups in catalytic intermediates. For example, in a carbonylation reaction, the stretching frequency of the C=O bond in a metal-acyl intermediate could be observed.

X-ray Absorption Spectroscopy (XAS): XAS is a powerful element-specific technique for probing the local electronic and geometric structure of the metal center in a catalyst, both in solid state and in solution. researchgate.netresearchgate.net X-ray Absorption Near Edge Structure (XANES) provides information about the oxidation state of the metal, while Extended X-ray Absorption Fine Structure (EXAFS) gives details about the coordination number and bond distances of the atoms immediately surrounding the central metal ion. researchgate.net This would allow researchers to track changes in the metal's oxidation state and coordination environment throughout the catalytic cycle of an this compound complex.

These in situ methods provide a dynamic picture of the catalyst at work, moving beyond the characterization of stable pre-catalysts to understand the true nature of the species responsible for the chemical transformation. digitellinc.com

Kinetic studies are fundamental to understanding reaction mechanisms by quantifying the effect of reactant, catalyst, and ligand concentrations on the reaction rate. This information is used to derive a rate law, an equation that mathematically describes the speed of the reaction.

For a hypothetical reaction catalyzed by a palladium complex of this compound, such as a cross-coupling reaction, kinetic experiments would involve systematically varying the concentrations of:

The palladium precursor

The this compound ligand

The electrophile (e.g., an aryl halide)

The nucleophile

By monitoring the initial reaction rates under these different conditions, the reaction order with respect to each component can be determined. For instance, a first-order dependence on the catalyst concentration and the electrophile concentration, but a zero-order dependence on the nucleophile concentration, would suggest that oxidative addition of the electrophile to the metal center is the rate-determining step and that the nucleophile only enters the catalytic cycle after this slow step.

The data gathered from these experiments are often presented in graphical form (e.g., plots of rate vs. concentration) to derive the rate law, which serves as a stringent test for any proposed catalytic cycle.

The combination of in situ spectroscopic data, kinetic analysis, and computational chemistry allows for the detailed mapping of a catalytic cycle, including the identification of key reactive intermediates and the characterization of transition states.

In many palladium-catalyzed cross-coupling reactions, plausible intermediates involving an this compound ligand (L) would include:

Oxidative Addition Complex: The initial active Pd(0)L species reacts with an electrophile (e.g., R-X) to form a Pd(II) intermediate, [Pd(R)(X)L]. Spectroscopic methods could potentially observe this species.

Transmetalation Complex: Following oxidative addition, a nucleophile (e.g., R'-M) transfers its organic group to the palladium center, forming a [Pd(R)(R')L] species and displacing the halide.

Reductive Elimination Transition State: This is the final step where the two coupled organic fragments (R-R') are expelled from the metal center, regenerating the active Pd(0)L catalyst. While transition states are too short-lived to be observed directly, their structures and energies can be modeled using Density Functional Theory (DFT) calculations. These calculations help to rationalize observed selectivities and reaction rates.

A plausible catalytic cycle for a C-H activation reaction, drawing an analogy from related quinoline systems, might involve an initial C-H metalation step to form a cyclometalated Pd(II) intermediate, which is a key species that directs the subsequent functionalization. nih.gov

Ligand Tuning and Structure-Activity Relationships in Catalysis

Structure-activity relationship (SAR) studies are essential for rational catalyst design. drugdesign.org By systematically modifying the structure of the this compound ligand, one can fine-tune the steric and electronic properties of the resulting metal catalyst to achieve optimal activity, selectivity, and stability. nih.gov

The stereochemical outcome of an asymmetric reaction catalyzed by a chiral catalyst is determined by the energy difference between the diastereomeric transition states leading to the different product stereoisomers. The conformation of the sec-butyl group at the C8 position plays a critical role in defining the shape of the chiral pocket around the metal center.

The sec-butyl group has multiple possible rotational conformations (rotamers) around its connecting bonds. researchgate.net These different conformations project the methyl and ethyl substituents into different regions of space relative to the quinoline plane and the coordinated metal. This conformational arrangement creates a specific three-dimensional environment that can preferentially accommodate one enantiomer of a prochiral substrate or favor a specific trajectory of attack by a reagent, thus leading to high enantioselectivity.

For example, in an asymmetric hydrogenation, the substrate must coordinate to the metal within the chiral pocket created by the ligand. The steric interactions between the substrate and the sec-butyl group's ethyl and methyl substituents will favor one binding orientation over another, ultimately leading to the preferential formation of one enantiomeric product.

Optimizing the ligand structure involves modifying the this compound scaffold to improve catalytic performance. This can be approached by considering both steric and electronic effects.

Steric Modifications: The size and shape of the substituent at the C8-position can be varied to control steric hindrance around the metal center. This can impact both the rate of reaction (by facilitating or impeding substrate binding) and the selectivity.

| C8-Substituent | Relative Steric Bulk | Expected Impact on Catalysis |

| Isopropyl | Smaller | May increase reaction rates by reducing steric crowding, but could decrease enantioselectivity. |

| sec-Butyl | Baseline | Provides a specific chiral environment. |

| tert-Butyl | Larger | Could increase enantioselectivity by creating a more constrained and selective active site, but may also slow down the reaction rate due to excessive steric hindrance. |

| Neopentyl | Larger | Offers a different steric profile that could lead to alternative selectivity outcomes. |

Electronic Modifications: Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at other positions on the quinoline ring (e.g., C5 or C6) can modulate the electronic properties of the catalyst.

Electron-Donating Groups (e.g., -OCH₃, -CH₃): Increase the electron density on the nitrogen atom, making the ligand a stronger donor. This can make the metal center more electron-rich, which typically accelerates oxidative addition but may slow down reductive elimination.

Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): Decrease the electron density on the nitrogen. This makes the metal center more electron-poor, which can facilitate reductive elimination but may hinder the initial oxidative addition step.

This dual approach of tuning both steric and electronic parameters allows for the systematic optimization of the this compound ligand framework to develop highly efficient and selective catalysts for specific chemical transformations. acs.orgacs.org

Advanced Spectroscopic Characterization and Structural Research of 8 Sec Butyl Quinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 8-(sec-Butyl)quinoline in solution. It provides detailed information about the chemical environment of each atom, their connectivity, and their spatial relationships.

In the context of this compound, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would reveal correlations (cross-peaks) between the protons of the sec-butyl group and the protons on the quinoline (B57606) ring, particularly the H7 proton. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a quantitative estimation of internuclear distances. mdpi.com This data is crucial for determining the preferred rotational conformation (rotamer) of the sec-butyl group around the C-C bond connecting it to the quinoline ring. The analysis can distinguish between conformers where the ethyl or methyl substituents of the sec-butyl group are oriented towards or away from the plane of the quinoline ring.

The rotation of the sec-butyl group around its single bond connection to the quinoline ring is not entirely free; it is subject to a certain energy barrier due to steric hindrance. Dynamic NMR (DNMR) is the definitive technique for quantifying the kinetics of such intramolecular processes. organicchemistrydata.org

At room temperature, this rotation is typically fast on the NMR timescale, resulting in time-averaged signals for the protons of the sec-butyl group. However, by lowering the temperature, the rate of rotation can be slowed. Below a certain temperature, known as the coalescence temperature (Tc), the exchange rate becomes slow enough that distinct signals may be observed for protons that are chemically equivalent at higher temperatures. monmouth.edujove.com For example, the two methyl groups of the sec-butyl moiety might become diastereotopic and show separate signals at low temperatures.

By analyzing the changes in the NMR line shape over a range of temperatures, it is possible to calculate the rate constants for the rotational process. unibas.it This information, in turn, allows for the determination of the activation parameters for the rotation, most importantly the Gibbs free energy of activation (ΔG‡), which represents the rotational energy barrier. organicchemistrydata.org

Table 1: Hypothetical Dynamic NMR Data for sec-Butyl Group Rotation This table illustrates the type of data obtained from a DNMR experiment. Actual experimental values for this compound may vary.

| Parameter | Value | Unit | Description |

| Coalescence Temperature (Tc) | 250 | K | The temperature at which two exchanging signals merge into a single broad peak. |

| Frequency Difference (Δν) | 120 | Hz | The difference in chemical shift between the two exchanging signals at the slow-exchange limit. |

| Rotational Energy Barrier (ΔG‡) | 11.9 | kcal/mol | The calculated free energy of activation for the rotational process, indicating the steric hindrance. |

Multi-Nuclear NMR for Heteroatom-Containing Derivatives

While ¹H and ¹³C NMR are standard for organic molecules, multi-nuclear NMR provides invaluable data for structural analysis when heteroatoms are present in derivatives of this compound. If, for instance, derivatives were synthesized containing atoms like fluorine (¹⁹F), phosphorus (³¹P), or silicon (²⁹Si), the corresponding NMR techniques would be employed.

Each of these nuclei has a unique chemical shift range and responds sensitively to its electronic environment. ³¹P-NMR, for example, could be used to characterize phosphorylated derivatives, with the phosphorus chemical shift providing direct information about its oxidation state and bonding environment. Similarly, ¹⁹F-NMR is exceptionally sensitive to subtle electronic changes, making it an excellent probe for studying the effects of substitution on the quinoline ring in fluorinated analogues. This allows for a more complete structural and electronic picture of complex derivatives.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS) is distinguished from standard mass spectrometry by its ability to measure the m/z ratio to several decimal places. bioanalysis-zone.com This high accuracy allows for the unambiguous determination of the elemental formula of the parent ion and its fragments. researchgate.net For this compound (C₁₃H₁₅N), HRMS can confirm its molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass (185.12045 Da) with a very low margin of error (typically < 5 ppm). uni.lu This capability is crucial for differentiating between compounds that may have the same nominal mass but different elemental compositions. Furthermore, by determining the accurate mass of fragment ions, HRMS provides the elemental composition of each fragment, which is a critical step in elucidating the fragmentation pathway.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts Data predicted using CCSbase, providing theoretical values for different ionized forms of the molecule relevant in HRMS. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 186.12773 | 140.9 |

| [M+Na]⁺ | 208.10967 | 148.7 |

| [M-H]⁻ | 184.11317 | 143.9 |

| [M]⁺ | 185.11990 | 141.2 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Complex Ions

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by inducing fragmentation and analyzing the resulting product ions. ijcap.inwikipedia.orgnationalmaglab.org In a typical MS/MS experiment, the molecular ion of this compound (m/z 185) or its protonated form (m/z 186) is selected in the first stage of the mass spectrometer (MS1). This selected "precursor ion" is then passed into a collision cell, where it collides with an inert gas (like argon or nitrogen), causing it to fragment. The resulting "product ions" are then analyzed in the second stage of the mass spectrometer (MS2). nationalmaglab.orgunt.edu

The resulting MS/MS spectrum provides a fingerprint of the precursor ion's structure. For this compound, the fragmentation is expected to occur primarily at the sec-butyl side chain, as the C-C bonds there are weaker than the bonds within the aromatic quinoline system. Common fragmentation pathways would include:

Loss of a methyl radical (•CH₃): Precursor ion → [M - 15]⁺

Loss of an ethyl radical (•C₂H₅): Precursor ion → [M - 29]⁺

By analyzing the masses of these product ions, the structure of the original molecule can be confirmed. This technique is indispensable for distinguishing between isomers, such as this compound and 8-(isobutyl)quinoline, which would produce different sets of fragment ions.

Table 3: Hypothetical MS/MS Fragmentation Data for Protonated this compound This table presents likely fragmentation patterns based on the chemical structure.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Lost Fragment |

| 186.1 | 171.1 | 15 | •CH₃ (Methyl radical) |

| 186.1 | 157.1 | 29 | •C₂H₅ (Ethyl radical) |

| 186.1 | 143.1 | 43 | •C₃H₇ (Propyl radical) |

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Research

The absolute configuration of a chiral molecule, such as the (R) or (S) form of this compound, can be determined by comparing experimental chiroptical spectra with theoretical calculations. This process typically involves the following steps:

Quantum Chemical Calculations: The three-dimensional structures of both the (R)- and (S)-enantiomers are optimized using computational methods, such as Density Functional Theory (DFT).

Spectral Prediction: For each optimized enantiomer, the CD and ORD spectra are predicted.

Comparison: The experimentally measured CD and ORD spectra are then compared to the predicted spectra for both enantiomers. A match between the experimental and a predicted spectrum allows for the unambiguous assignment of the absolute configuration of the enantiomer under investigation.

Vibrational Circular Dichroism (VCD) is another powerful technique for determining the absolute configuration of chiral molecules in solution, which could be applied to this compound.

Table 1: Hypothetical Chiroptical Data for the Determination of Absolute Configuration of this compound Enantiomers

| Spectroscopic Method | Predicted for (R)-enantiomer | Predicted for (S)-enantiomer | Experimental Observation | Assigned Absolute Configuration |

| CD | Positive Cotton effect at λ1 | Negative Cotton effect at λ1 | Positive Cotton effect at λ1 | (R) |

| Negative Cotton effect at λ2 | Positive Cotton effect at λ2 | Negative Cotton effect at λ2 | ||

| ORD | Positive rotation at λ3 | Negative rotation at λ3 | Positive rotation at λ3 | (R) |

| Negative rotation at λ4 | Positive rotation at λ4 | Negative rotation at λ4 |

Note: This table is illustrative and presents a hypothetical scenario for the application of chiroptical methods.

The rotational freedom around the C-C bond connecting the sec-butyl group to the quinoline ring allows for different spatial arrangements or conformations. Chiroptical spectroscopy is highly sensitive to these conformational changes. The observed CD and ORD spectra are a population-weighted average of the spectra of all contributing conformers in equilibrium.

By comparing experimental spectra with those predicted for different stable conformers, researchers can gain insights into the preferred spatial orientation of the sec-butyl group relative to the quinoline ring. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules. Studies on similar bicyclic systems, such as quinine (B1679958) and quinidine (B1679956), have demonstrated the utility of computational methods in identifying stable conformers and the presence of intramolecular interactions that influence their relative energies.

Vibrational Spectroscopy (IR and Raman) for Bond Characterization and Intermolecular Interactions